![molecular formula C14H18N2O B4845507 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4845507.png)
2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol
Overview
Description
2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that possesses unique chemical properties, making it suitable for use in diverse scientific applications.
Mechanism of Action
The exact mechanism of action of 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol is not fully understood. However, studies have suggested that the compound exerts its effects by modulating specific cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol possesses various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol in lab experiments include its high purity, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and its high cost.
Future Directions
There are several future directions for research on 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol. These include:
1. Investigating the compound's potential in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Studying the compound's mechanism of action in more detail to identify potential targets for drug development.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route.
5. Developing new formulations of the compound to improve its solubility and bioavailability.
In conclusion, 2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol is a promising chemical compound that has shown potential in various scientific applications. Its unique chemical properties and potential therapeutic effects make it an exciting area of research for future studies.
Scientific Research Applications
2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol has been extensively studied in various scientific fields, including pharmacology, chemistry, and biochemistry. The compound has shown potential in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)9-16-12-8-6-5-7-11(12)15-13(16)14(3,4)17/h5-8,17H,1,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKMRCZTCBJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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